molecular formula C7H7BrS B2479047 2-Bromo-3-methylthiophenol CAS No. 1263377-50-9

2-Bromo-3-methylthiophenol

Cat. No. B2479047
CAS RN: 1263377-50-9
M. Wt: 203.1
InChI Key: MLZXIPKHWMGBMD-UHFFFAOYSA-N
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Description

2-Bromo-3-methylthiophene is used as a pharmaceutical intermediate. It is used to prepare pyrazolo [3,4-d]pyrimidine derivatives as inhibitors of human enterovirus, coxsackievirus, echovirus, influenza virus, herpes simplex virus and rhinovirus. It is also used in the synthesis of oral α7 nicotinic receptor agonists .


Synthesis Analysis

The synthesis of 2-Bromo-3-methylthiophene can be achieved from N-Bromosuccinimide and 3-Methylthiophene . Autopolymerization of 2-bromo-3-methoxythiophene has been studied, where the products and reaction mechanism of the polymerization reaction were analyzed .


Molecular Structure Analysis

The molecular formula of 2-Bromo-3-methylthiophene is C5H5BrS. It has an average mass of 177.062 Da and a monoisotopic mass of 175.929520 Da .


Chemical Reactions Analysis

The autopolymerization reaction is one of the synthesis methods of polythiophenes using halogenated thiophene derivatives . The reaction mechanism of the polymerization reaction of 2-bromo-3-methoxythiophene was analyzed by investigating the gas, liquid, and solid states .


Physical And Chemical Properties Analysis

2-Bromo-3-methylthiophene has a boiling point of 173-176 °C (lit.), a density of 1.572 g/mL at 25 °C (lit.), and a refractive index of n 20/D 1.572 (lit.). It is insoluble in water .

Scientific Research Applications

Thermoelectric Materials

Poly(3,4-ethylenedioxythiophene) (PEDOT)-based thermoelectric materials show promise due to their low weight, size, flexibility, and satisfactory thermoelectric performance, making them suitable for military and niche applications. Advances in PEDOT suggest a potential for developing novel organic thermoelectric materials with improved properties (R. Yue & Jingkun Xu, 2012).

Environmental Impact of Organochlorine Compounds

The environmental impact of chlorophenols, a class of organochlorine compounds, highlights the moderate toxic effects to mammalian and aquatic life, with potential for bioaccumulation being low. This study underscores the significance of understanding the environmental behavior of halogenated compounds, which could extend to brominated analogs like 2-Bromo-3-methylthiophenol (K. Krijgsheld & A. D. Gen, 1986).

Electrochemical Surface Finishing and Energy Storage

Research on Lewis acidic haloaluminate room-temperature ionic liquids (RTILs) for electroplating and energy storage indicates the evolving applications of halogenated compounds in advanced technological areas. The versatility of these materials could point toward novel applications for compounds like 2-Bromo-3-methylthiophenol in similar contexts (T. Tsuda, G. Stafford, & C. Hussey, 2017).

Novel Brominated Flame Retardants

The shift towards novel brominated flame retardants (NBFRs) due to environmental and health concerns associated with traditional BFRs highlights the ongoing search for safer alternatives. This review emphasizes the importance of understanding the occurrence, toxicity, and environmental fate of NBFRs, which could be relevant for evaluating new compounds like 2-Bromo-3-methylthiophenol (E. A. Zuiderveen, J. Slootweg, & J. de Boer, 2020).

Safety and Hazards

2-Bromo-3-methylthiophene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, acute oral toxicity, and serious eye damage/eye irritation .

properties

IUPAC Name

2-bromo-3-methylbenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrS/c1-5-3-2-4-6(9)7(5)8/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLZXIPKHWMGBMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)S)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-methylthiophenol

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